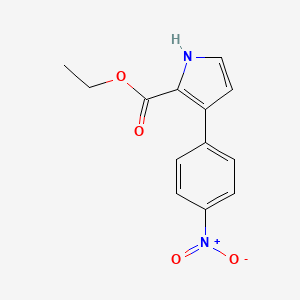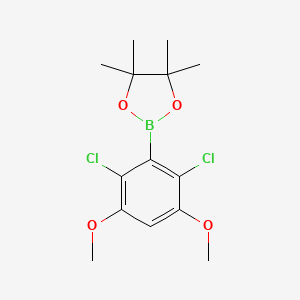![molecular formula C12H22O4Si B13706203 Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxymethylene group and a trimethylsilyl group attached to a butenoate backbone. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the scalability of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate involves its ability to participate in various chemical reactions due to its reactive functional groups. The ethoxymethylene group can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further chemical transformations.
Comparison with Similar Compounds
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate can be compared with similar compounds such as:
- Ethyl 2-(Methoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Ethyl 2-(Ethoxymethylene)-3-[(dimethylsilyl)oxy]-3-butenoate
These compounds share similar structures but differ in the substituents attached to the butenoate backbone. The unique combination of functional groups in this compound provides distinct reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H22O4Si |
|---|---|
Molecular Weight |
258.39 g/mol |
IUPAC Name |
ethyl 2-(ethoxymethylidene)-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C12H22O4Si/c1-7-14-9-11(12(13)15-8-2)10(3)16-17(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
InChI Key |
YQGVHZPLDLLYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=C)O[Si](C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)






![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)




![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
